1-BOC-1,2,3,4-Tetrahydroquinoline-7-boronic acid, 98%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

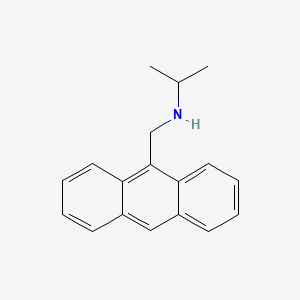

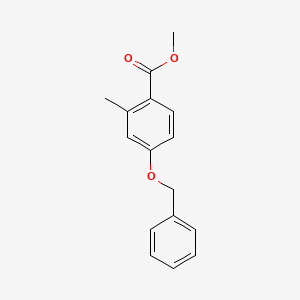

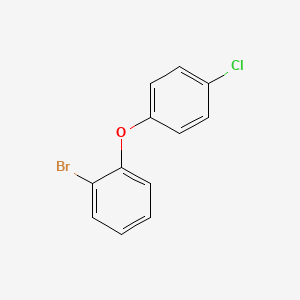

“1-BOC-1,2,3,4-Tetrahydroquinoline-7-boronic acid” is a boronic acid derivative with the CAS Number: 1926137-46-3 . It has a molecular weight of 277.13 . This compound is typically stored in an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroquinolines, which are important structural motifs of various natural products and therapeutic lead compounds, has been a subject of considerable research interest . A two-step procedure involving a regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines and a subsequent intramolecular Buchwald–Hartwig amination has been reported to give direct access to 1,2,3,4-tetrahydroquinolines .Molecular Structure Analysis

The InChI code for this compound is1S/C14H20BNO4/c1-14(2,3)20-13(17)16-8-4-5-10-6-7-11(15(18)19)9-12(10)16/h6-7,9,18-19H,4-5,8H2,1-3H3 . This indicates that the compound has a molecular formula of C14H20BNO4 . Chemical Reactions Analysis

The chemical reactions involving 1,2,3,4-tetrahydroquinolines have been studied extensively. For instance, multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroquinolines have been highlighted . In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are of interest .Applications De Recherche Scientifique

Base-Promoted Synthesis of Tetrahydroquinolines

- Application : An efficient synthesis method for 1,2,3,4-tetrahydroquinolines using base-mediated ring transformation. This method allows for the introduction of various functional groups like aryl, heteroaryl, and nitrile into the tetrahydroquinoline structure (Shally et al., 2019).

Alkylation of Tetrahydroisoquinolines

- Application : Lithiation and reaction with alkyl halides to produce 1-alkyl N-BOC-1,2,3,4-tetrahydroisoquinolines, demonstrating the versatility in modifying the tetrahydroisoquinoline structure (Coppola, 1991).

Boronic Acids in Chemosensors for Carbohydrates

- Application : Boronic acids, such as 1-BOC-tetrahydroquinoline-7-boronic acid, are crucial in designing chemosensors for carbohydrates, displaying changes in fluorescence intensity upon sugar binding (Laughlin et al., 2012).

Catalysis in Organic Chemistry

- Application : Boronic acids play a significant role in catalyzing various organic reactions. They have been used in the reduction of quinolines to tetrahydroquinolines and in facilitating electrophilic and nucleophilic activations (Bhattacharyya et al., 2020).

Site-Selective Bioconjugation

- Application : Boronic acids are used in bioconjugation processes for designing dynamic materials due to their ability to form reversible covalent bonds with specific nucleophiles, enhancing control over the stability and site-selectivity of bioconjugates (Russo et al., 2020).

Supramolecular Aggregates and Coordination Polymers

- Application : N-containing boronic esters, like 1-BOC-tetrahydroquinoline-7-boronic acid, are used to create diverse supramolecular structures, including macrocycles and coordination polymers, showcasing their versatility in material chemistry (Salazar-Mendoza et al., 2013).

Synthesis of Opioid Peptidomimetics

- Application : It has been utilized in the synthesis of synthetic opioid ligands, demonstrating its importance in pharmaceutical research (Bender et al., 2015).

Mécanisme D'action

Target of Action

Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon centers for bond formation .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, 1-BOC-1,2,3,4-Tetrahydroquinoline-7-boronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group from boron to a transition metal, such as palladium . The newly formed metal-boron bond can then undergo oxidative addition with an electrophilic organic group, forming a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, facilitated by 1-BOC-1,2,3,4-Tetrahydroquinoline-7-boronic acid, is a key step in many synthetic pathways. It allows for the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this reaction depend on the specific context of the synthesis, but generally, it enables the construction of complex organic molecules from simpler precursors .

Result of Action

The result of the action of 1-BOC-1,2,3,4-Tetrahydroquinoline-7-boronic acid is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, including pharmaceuticals, polymers, and other chemically complex structures .

Action Environment

The efficacy and stability of 1-BOC-1,2,3,4-Tetrahydroquinoline-7-boronic acid, like other boronic acids, can be influenced by various environmental factors. These include the presence of a suitable transition metal catalyst (such as palladium), the pH of the reaction environment, and the temperature . The Suzuki-Miyaura reaction is known for its tolerance to a wide range of reaction conditions, contributing to its widespread use in organic synthesis .

Safety and Hazards

Orientations Futures

The future directions for research on 1,2,3,4-tetrahydroquinolines, including “1-BOC-1,2,3,4-Tetrahydroquinoline-7-boronic acid”, are promising. Given their diverse biological activities and their presence in various natural and synthetic compounds, there is considerable interest in the scientific community for the development of novel 1,2,3,4-tetrahydroquinoline analogs with potent biological activity .

Propriétés

IUPAC Name |

[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinolin-7-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO4/c1-14(2,3)20-13(17)16-8-4-5-10-6-7-11(15(18)19)9-12(10)16/h6-7,9,18-19H,4-5,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQYNWTITBYUFJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(CCCN2C(=O)OC(C)(C)C)C=C1)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B6330559.png)

![{[4-(2-Methylpropyl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B6330565.png)

![2-[2-(3-Amino-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6330574.png)